Bosutinib monohydrate, also known as Bosutinib hydrate, is a crystalline form of the tyrosine kinase inhibitor Bosutinib. It is characterized by the presence of one molecule of water (H2O) per molecule of Bosutinib in its crystal lattice. [, ] This hydrate form exhibits enhanced stability compared to anhydrous Bosutinib, making it more suitable for pharmaceutical formulation and storage. [] Bosutinib monohydrate is a subject of significant research interest due to its potential applications in various scientific disciplines, particularly in the field of protein kinase inhibition.
Bosutinib was developed by Wyeth Pharmaceuticals (now part of Pfizer) and is classified as an antineoplastic agent. It falls under the category of small molecule inhibitors, specifically designed to interfere with the signaling pathways that promote cancer cell proliferation and survival. Its chemical structure allows it to inhibit multiple kinases, making it effective against different forms of leukemia .
The synthesis of bosutinib monohydrate involves several steps that typically include the formation of an intermediate compound followed by crystallization to yield the monohydrate form. Various methods have been explored for its synthesis, including:
Bosutinib monohydrate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The empirical formula for bosutinib monohydrate is . The presence of a water molecule in its crystalline form contributes to its stability and solubility properties.
The crystal structure has been analyzed using X-ray diffraction techniques, revealing key features such as hydrogen bonding interactions that stabilize the monohydrate form. The solid-state properties are influenced by these interactions, which affect both solubility and bioavailability .
Bosutinib undergoes various chemical reactions that can affect its stability and efficacy. Key reactions include:
Bosutinib exerts its therapeutic effects primarily through the inhibition of BCR-ABL tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell division and survival in leukemic cells. The mechanism involves:
Clinical studies have demonstrated that bosutinib treatment leads to significant reductions in BCR-ABL transcript levels in patients with CML, supporting its role as an effective therapeutic agent.
Bosutinib monohydrate is typically presented as a white to off-white crystalline powder. Its solubility profile is pH-dependent, showing improved solubility at lower pH levels, which is relevant for oral bioavailability.
Bosutinib monohydrate is primarily used in oncology for treating patients with chronic myeloid leukemia who have shown resistance or intolerance to other therapies. Its ability to inhibit multiple kinases makes it a valuable tool in cancer treatment protocols.
Research continues into optimizing its formulation for better delivery methods and exploring potential uses in other malignancies where similar signaling pathways are involved . Additionally, ongoing studies aim to elucidate its pharmacokinetic properties further and improve patient outcomes through personalized medicine approaches.
Bosutinib (originally designated SKI-606) emerged from systematic structure-activity relationship studies conducted by Wyeth Pharmaceuticals in the early 2000s. Researchers aimed to develop dual Src/Abl kinase inhibitors capable of overcoming limitations observed with first-generation tyrosine kinase inhibitors like imatinib. The compound's discovery stemmed from targeted optimization of the quinoline-carbonitrile scaffold to enhance kinase selectivity and oral bioavailability [1] [4]. Initial preclinical investigations demonstrated potent activity against BCR-ABL-positive leukemia cell lines, with particular efficacy against 16 of 18 imatinib-resistant BCR-ABL mutations (excluding T315I and V299L mutants) [1].
Table 1: Key Milestones in Bosutinib Development
Year | Development Milestone | Significance |
---|---|---|
2001 | Initial synthesis by Wyeth | Discovery of quinoline-carbonitrile core structure |
2006-2009 | Phase I/II clinical trials (Study 200) | Established 500mg daily as recommended dose in CML patients resistant/intolerant to prior therapy |
2012 | FDA approval (September 4) | Approval for Ph+ CML in chronic, accelerated, or blast phase |
2013 | EMA approval (March 27) | European authorization for CML treatment |
2014 | Japan PMDA approval | Expansion to Asian markets |
The compound transitioned to Pfizer following its acquisition of Wyeth in 2009. The BELA trial (Bosutinib Efficacy and safety in LeukemiA) compared bosutinib against imatinib in newly diagnosed chronic phase Ph+ CML patients, demonstrating significantly faster cytogenetic responses despite not meeting its primary endpoint of superior complete cytogenetic response at 12 months [2] [4]. This extensive clinical program established bosutinib's therapeutic position for patients with resistance or intolerance to prior tyrosine kinase inhibitors, leading to its 2012 FDA approval under the brand name Bosulif®. Regulatory recognition included orphan drug designations in multiple jurisdictions (United States, Japan, EU) and accelerated approval pathways [5] [7].
Bosutinib monohydrate (chemical name: 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile monohydrate) belongs to the 3-quinolinecarbonitrile structural family. Its molecular formula is C₂₆H₂₉Cl₂N₅O₃·H₂O with a molecular weight of 548.46 g/mol (530.46 g/mol anhydrous equivalent) [7] [10]. The compound features a complex multi-ring system with these critical components:
Table 2: Key Functional Groups and Structural Roles
Structural Element | Position | Role in Bioactivity/Properties |
---|---|---|
Quinoline nucleus | Core scaffold | Kinase domain insertion and hydrophobic interactions |
Carbonitrile | C-3 | Hydrogen bonding with kinase hinge region |
Dichloro-anisidine | C-4 | Hydrophobic complementarity with Abl pocket |
Methoxy | C-6 | Electron donation and conformational stability |
Piperazine-propoxy | C-7 | Solubility enhancement and solvent-mediated interactions |
Water molecule | Crystal lattice | Stabilization of crystal packing through H-bond networks |
The monohydrate configuration (Form I) represents the thermodynamically favored solid-state form selected for pharmaceutical development. X-ray diffraction studies reveal extensive hydrogen bonding networks between the water molecule and multiple acceptor sites: the quinoline nitrogen (N1), nitrile nitrogen, and methoxy oxygen atoms [10]. This arrangement satisfies previously unused hydrogen bonding capabilities of bosutinib, explaining its exceptional crystalline stability. The compound exhibits pH-dependent solubility (high solubility below pH 5, reduced above pH 5) and is classified as BCS Class IV due to low permeability despite moderate solubility [7].
Bosutinib displays remarkable solid-form diversity with 23 characterized solvates/hydrates, though the monohydrate demonstrates optimal balance between stability and bioavailability. Computational analyses reveal its superior packing efficiency (density ≈ 1.4 g/cm³) and solvent binding energy (-42 kJ/mol) compared to higher hydrates and solvates, rationalizing its selection for development [10]. The monohydrate maintains structural integrity across pharmaceutical processing conditions, avoiding the complex hydration-dehydration behavior observed in alternative forms like the metastable anhydrate or higher hydrates (heptahydrate).
Bosutinib monohydrate functions as a multi-kinase inhibitor with primary activity against Bcr-Abl and Src family kinases. Its therapeutic efficacy in Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia stems from ATP-competitive inhibition at the kinase domain, disrupting aberrant signaling pathways driving leukemogenesis [1] [3].
Molecular Targeting Profile:
Table 3: Kinase Inhibition Profile of Bosutinib Monohydrate
Kinase Target | Family | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
Bcr-Abl | Tyrosine kinase | 1.0 | Suppression of leukemogenic signaling |
Src (c-Src) | Src-family | 1.2 | Inhibition of proliferation and metastasis |
Lyn | Src-family | 0.8 | Disruption of B-cell signaling |
Hck | Src-family | 1.5 | Myeloid signaling modulation |
VEGF-R1 | VEGFR | 15.2 | Anti-angiogenic effects |
PDGFR-β | PDGFR | 69.3 | Modulation of stromal interactions |
CK1 | Ser/Thr kinase | 28.4 | Cell cycle regulation |
Downstream Signaling Effects:Bosutinib monohydrate binding induces conformational changes that stabilize the inactive kinase state, suppressing autophosphorylation and substrate phosphorylation. This inhibition propagates through critical oncogenic pathways:
In Ph+ leukemia models, bosutinib induces cell cycle arrest at G1 phase through downregulation of cyclin D1/D3 and CDK4/6 complexes, accompanied by increased expression of p27Kip1 cyclin-dependent kinase inhibitor [4]. Unlike first-generation TKIs, bosutinib minimally inhibits c-KIT and PDGFR at therapeutic concentrations, potentially explaining its distinct safety profile [1] [9].
The compound demonstrates synergistic activity when combined with conventional chemotherapeutics (doxorubicin, etoposide) in preclinical solid tumor models, attributed to enhanced apoptosis through potentiated DNA damage responses [6]. This multi-kinase inhibition profile provides mechanistic rationale for ongoing investigations in solid tumors beyond its approved CML indications.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7